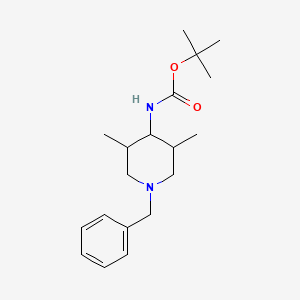

tert-butyl N-(1-benzyl-3,5-dimethylpiperidin-4-yl)carbamate

Description

tert-butyl N-(1-benzyl-3,5-dimethylpiperidin-4-yl)carbamate is a carbamate-protected piperidine derivative widely utilized as a synthetic intermediate in pharmaceutical chemistry. The compound features a piperidine ring substituted at the 1-position with a benzyl group, at the 3- and 5-positions with methyl groups, and at the 4-position with a tert-butyl carbamate (Boc) protecting group. This structural configuration confers unique steric and electronic properties, making it valuable for drug discovery, particularly in modulating pharmacokinetic profiles or serving as a precursor for bioactive molecules.

Properties

IUPAC Name |

tert-butyl N-(1-benzyl-3,5-dimethylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-14-11-21(13-16-9-7-6-8-10-16)12-15(2)17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTFLGQCWGSTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1NC(=O)OC(C)(C)C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation generally involves:

- Formation of the piperidine core with appropriate substitution (benzyl and methyl groups).

- Introduction of the carbamate protecting group (tert-butyl carbamate) at the piperidine nitrogen.

- Resolution of stereochemistry to obtain the (3R,4R) or other desired stereoisomers.

- Purification and isolation of stable salts or solvates to ensure compound stability.

Stepwise Synthetic Routes

Starting Materials and Initial Functionalization

- Starting Material: Racemic or optically active methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate or related carbamate derivatives.

- Synthesis of Piperidine Core:

Carbamate Protection

- Introduction of the tert-butyl carbamate group is commonly achieved by reaction with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine or DMAP in solvents like dichloromethane or tetrahydrofuran (THF).

- Typical conditions involve cooling to −78 °C for controlled addition of reagents, followed by warming to room temperature and stirring for several hours to complete the reaction.

Chiral Resolution and Salt Formation

- Chiral resolution is performed using resolving agents such as dibenzoyl-L-tartaric acid or L-tartaric acid derivatives to isolate the desired stereoisomer (3R,4R).

- The resolution reaction is typically carried out in isopropanol or isopropanol mixed with methanol or ethanol under reflux (55–100 °C), followed by cooling to precipitate the stereospecific enantiomer.

- The isolated intermediate is often obtained as an isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate.

Reduction to Amines

- The carbamate intermediate is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium triacetoxyborohydride under inert atmosphere in solvents like THF or dichloroethane (DCE).

- Conditions are optimized to maintain stereochemical integrity and high yield.

Salt Formation for Stability

Summary Table of Key Preparation Steps and Conditions

Research Findings and Advantages of Modern Methods

- Avoidance of Hazardous Reagents: Newer methods avoid dangerous chemicals like lithium aluminum hydride in early steps, improving safety and scalability.

- Improved Optical Purity: Direct resolution of methyl carbamate intermediates before reduction leads to higher optical purity and better overall yield compared to asymmetric hydrogenation methods using expensive rhodium catalysts.

- Stable Intermediates: Formation of isopropanol solvates and acetate salts enhances stability during storage and handling, crucial for industrial applications.

- Cost Efficiency: Use of inexpensive starting materials and simplified reaction sequences reduces manufacturing costs.

- Scalability: The described processes are suitable for industrial scale production, with reaction times and temperatures optimized for reproducibility and yield.

Additional Notes on Analytical Characterization

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(1-benzyl-3,5-dimethylpiperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-(1-benzyl-3,5-dimethylpiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines .

Biology and Medicine: The compound is studied for its potential pharmacological properties. It may serve as a precursor in the synthesis of pharmaceutical agents that target specific receptors or enzymes.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-3,5-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The piperidine ring structure allows it to bind to various receptors or enzymes, potentially inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations:

- Hydrophobicity: The benzyl group enhances lipophilicity, which may improve blood-brain barrier penetration relative to acetylated or non-aromatic analogs.

- Halogenation : The dichlorophenyl analog () demonstrates how halogen substituents can optimize binding to hydrophobic enzyme pockets, a strategy absent in the target compound .

Biological Activity

Tert-butyl N-(1-benzyl-3,5-dimethylpiperidin-4-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H30N2O2

- Molecular Weight : 318.45 g/mol

- CAS Number : 1315367-77-1

The compound features a piperidine ring, a benzyl substituent, and a tert-butyl group, which contribute to its unique chemical properties and biological interactions.

Research indicates that this compound primarily acts as an inhibitor of certain enzymes and receptors . Its structural configuration allows it to interact with specific molecular targets, modulating their activity. This property is particularly valuable in drug development, especially for treating central nervous system disorders.

1. Anticancer Potential

Several studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- Cytotoxicity Studies : In vitro studies have shown that related piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MIA PaCa-2 | <1 | mTORC1 inhibition, autophagy modulation |

| Related Piperidine Derivative | FaDu | 0.5 | Apoptosis induction |

2. Neuropharmacological Activity

The compound's interaction with neurotransmitter receptors suggests its potential application in treating neurological disorders:

- Receptor Interaction : It has been observed to interact with dopamine and serotonin receptors, indicating possible effects on mood regulation and cognitive function .

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of this compound on pancreatic cancer cells (MIA PaCa-2). The results demonstrated submicromolar activity with significant metabolic stability. The compound reduced mTORC1 activity and increased autophagy levels, highlighting its potential as an anticancer agent .

Case Study 2: Neurotransmitter Modulation

In another study focused on neuropharmacological applications, this compound was evaluated for its ability to modulate serotonin receptor activity. The findings suggested that the compound could enhance serotonin signaling pathways, which may provide therapeutic benefits in mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.